molecular formula C5H8F3NO B15289322 2-(Trifluoromethyl)-1,3-oxazinane CAS No. 31185-60-1

2-(Trifluoromethyl)-1,3-oxazinane

Cat. No.: B15289322
CAS No.: 31185-60-1
M. Wt: 155.12 g/mol
InChI Key: UTELQXWOCKXWAR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-oxazinane is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-oxazinane typically involves the introduction of a trifluoromethyl group into an oxazinane ring. One common method is the nucleophilic trifluoromethylation, where a trifluoromethyl anion is introduced to a suitable precursor under specific conditions. This can be achieved using reagents such as Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride source .

Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. This approach uses readily available organic precursors and facilitates the rapid generation of trifluoromethyl-containing molecules . The use of flow technology allows for scalability and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various trifluoromethyl derivatives .

Scientific Research Applications

2-(Trifluoromethyl)-1,3-oxazinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazinane involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological molecules. This interaction can modulate various biochemical pathways, leading to desired effects .

Comparison with Similar Compounds

  • Trifluoromethane (H–CF3)
  • 1,1,1-Trifluoroethane (H3C–CF3)
  • Hexafluoroacetone (F3C–CO–CF3)

Comparison: 2-(Trifluoromethyl)-1,3-oxazinane is unique due to its oxazinane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other trifluoromethyl-containing compounds .

Properties

CAS No.

31185-60-1

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-oxazinane

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-9-2-1-3-10-4/h4,9H,1-3H2

InChI Key

UTELQXWOCKXWAR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(OC1)C(F)(F)F

Origin of Product

United States

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